Cas no 2138585-91-6 (2-(Cyclopropylamino)quinazoline-5-carboxylic acid)

2-(Cyclopropylamino)quinazoline-5-carboxylic acid is a quinazoline derivative characterized by its cyclopropylamino substitution at the 2-position and a carboxylic acid functional group at the 5-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as a versatile intermediate for the synthesis of biologically active compounds. The cyclopropyl moiety enhances steric and electronic properties, while the carboxylic acid group allows for further functionalization, such as amide formation or esterification. Its well-defined molecular framework makes it suitable for applications in drug discovery, particularly in the development of kinase inhibitors or other targeted therapeutics. The compound's purity and stability further support its use in rigorous synthetic workflows.
2-(Cyclopropylamino)quinazoline-5-carboxylic acid structure
2138585-91-6 structure
Product Name:2-(Cyclopropylamino)quinazoline-5-carboxylic acid
CAS No:2138585-91-6
MF:C12H11N3O2
MW:229.234642267227
CID:5779678
PubChem ID:165963139
Update Time:2025-05-23

2-(Cyclopropylamino)quinazoline-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(cyclopropylamino)quinazoline-5-carboxylic acid
    • 2138585-91-6
    • EN300-1162448
    • 2-(Cyclopropylamino)quinazoline-5-carboxylic acid
    • Inchi: 1S/C12H11N3O2/c16-11(17)8-2-1-3-10-9(8)6-13-12(15-10)14-7-4-5-7/h1-3,6-7H,4-5H2,(H,16,17)(H,13,14,15)
    • InChI Key: QQEPAGJBIPTRNJ-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CC2=C1C=NC(=N2)NC1CC1)=O

Computed Properties

  • Exact Mass: 229.085126602g/mol
  • Monoisotopic Mass: 229.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.1Ų

2-(Cyclopropylamino)quinazoline-5-carboxylic acid Pricemore >>

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Additional information on 2-(Cyclopropylamino)quinazoline-5-carboxylic acid

2-(Cyclopropylamino)quinazoline-5-carboxylic acid: A Comprehensive Overview

The compound 2-(Cyclopropylamino)quinazoline-5-carboxylic acid, identified by the CAS number 2138585-91-6, has emerged as a significant molecule in the field of medicinal chemistry and pharmacology. This compound belongs to the quinazoline family, a class of heterocyclic aromatic compounds known for their diverse biological activities. The integration of a cyclopropylamino group at the 2-position and a carboxylic acid moiety at the 5-position imparts unique structural and functional properties to this molecule, making it a promising candidate for various therapeutic applications.

Recent studies have highlighted the potential of 2-(Cyclopropylamino)quinazoline-5-carboxylic acid in the development of novel drug candidates targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The quinazoline core is well-documented for its ability to interact with key biological targets such as kinases, proteases, and receptors. The cyclopropylamino substituent enhances the molecule's lipophilicity and bioavailability, while the carboxylic acid group contributes to its acidity and potential for forming bioisosteric replacements or prodrug derivatives.

One of the most exciting developments involving this compound is its role in kinase inhibition. Researchers have demonstrated that 2-(Cyclopropylamino)quinazoline-5-carboxylic acid exhibits potent inhibitory activity against several oncogenic kinases, including Aurora kinases and CDKs (cyclin-dependent kinases). These findings suggest its potential as a targeted therapy for cancers driven by overactive kinase signaling pathways. Furthermore, the compound's ability to modulate other enzyme activities, such as histone deacetylases (HDACs), has opened new avenues for epigenetic therapeutic interventions.

The synthesis of 2-(Cyclopropylamino)quinazoline-5-carboxylic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methodologies. Key steps include the formation of the quinazoline skeleton through condensation reactions, followed by selective substitution at the 2-position with a cyclopropylamine derivative and subsequent oxidation or carboxylation at the 5-position. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure versions of this compound, which are crucial for studying stereochemical effects on biological activity.

In terms of pharmacokinetics, 2-(Cyclopropylamino)quinazoline-5-carboxylic acid demonstrates favorable absorption profiles in preclinical models, with moderate plasma levels achieved following oral administration. Its metabolic stability has been evaluated in vitro using liver microsomes from various species, revealing limited susceptibility to phase I metabolism. This suggests that the compound may have a favorable drug-like profile with potential for once-daily dosing regimens.

The safety profile of 2-(Cyclopropylamino)quinazoline-5-carboxylic acid has been assessed in acute and subchronic toxicity studies in rodents. Results indicate that the compound exhibits low toxicity at doses up to 100 mg/kg, with no significant organ-specific toxicity observed. These findings support its progression into more advanced preclinical studies, including efficacy testing in disease-relevant animal models.

In conclusion, 2-(Cyclopropylamino)quinazoline-5-carboxylic acid, with its unique structural features and promising biological activities, represents a valuable addition to the arsenal of compounds being explored for therapeutic applications. As research continues to uncover its full potential, this molecule holds great promise for addressing unmet medical needs across multiple therapeutic areas.

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